molecular formula C14H19N5O6 B14753035 2-amino-7-(cyclopropylmethyl)-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purine-6,8-dione

2-amino-7-(cyclopropylmethyl)-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purine-6,8-dione

Cat. No.: B14753035
M. Wt: 353.33 g/mol
InChI Key: NJMSVNBCVHFPMM-IQEPQDSISA-N
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Description

2-amino-7-(cyclopropylmethyl)-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purine-6,8-dione is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a purine base linked to a sugar moiety and a cyclopropylmethyl group. Its intricate molecular arrangement makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-7-(cyclopropylmethyl)-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purine-6,8-dione typically involves multiple steps, starting from readily available precursors. The process often includes:

    Formation of the purine base: This step involves the construction of the purine ring system through cyclization reactions.

    Attachment of the sugar moiety: The sugar component is introduced via glycosylation reactions, where the purine base is reacted with a protected sugar derivative.

    Introduction of the cyclopropylmethyl group: This step involves the alkylation of the purine base with a cyclopropylmethyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, as well as the development of scalable processes for each synthetic step.

Chemical Reactions Analysis

Types of Reactions

2-amino-7-(cyclopropylmethyl)-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purine-6,8-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the purine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as oxo, dihydro, and substituted purine derivatives.

Scientific Research Applications

2-amino-7-(cyclopropylmethyl)-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purine-6,8-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antiviral and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-amino-7-(cyclopropylmethyl)-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purine-6,8-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Adenosine: A naturally occurring purine nucleoside with similar structural features.

    Guanosine: Another purine nucleoside with a similar sugar moiety.

    Cyclopropylmethyl derivatives: Compounds with a cyclopropylmethyl group attached to different molecular frameworks.

Uniqueness

The uniqueness of 2-amino-7-(cyclopropylmethyl)-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purine-6,8-dione lies in its specific combination of structural elements, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C14H19N5O6

Molecular Weight

353.33 g/mol

IUPAC Name

2-amino-7-(cyclopropylmethyl)-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purine-6,8-dione

InChI

InChI=1S/C14H19N5O6/c15-13-16-10-7(11(23)17-13)18(3-5-1-2-5)14(24)19(10)12-9(22)8(21)6(4-20)25-12/h5-6,8-9,12,20-22H,1-4H2,(H3,15,16,17,23)/t6-,8+,9-,12-/m1/s1

InChI Key

NJMSVNBCVHFPMM-IQEPQDSISA-N

Isomeric SMILES

C1CC1CN2C3=C(N=C(NC3=O)N)N(C2=O)[C@H]4[C@@H]([C@H]([C@H](O4)CO)O)O

Canonical SMILES

C1CC1CN2C3=C(N=C(NC3=O)N)N(C2=O)C4C(C(C(O4)CO)O)O

Origin of Product

United States

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